1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine hydrochloride

PAK4 inhibitor pancreatic cancer anti-proliferative activity

1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine hydrochloride (CAS 113411-62-4) is a heterocyclic organic compound featuring a fused tricyclic ring system that combines a tetrahydropyridine ring with a benzofuran moiety. This hydrochloride salt serves as a critical synthetic intermediate and privileged structural scaffold in medicinal chemistry, specifically enabling the design of non-ATP competitive allosteric inhibitors of p21-activated kinase 4 (PAK4) and histone deacetylase (HDAC) enzymes for oncology applications.

Molecular Formula C11H12ClNO
Molecular Weight 209.67
CAS No. 113411-62-4
Cat. No. B2894217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine hydrochloride
CAS113411-62-4
Molecular FormulaC11H12ClNO
Molecular Weight209.67
Structural Identifiers
SMILESC1CNCC2=C1C3=CC=CC=C3O2.Cl
InChIInChI=1S/C11H11NO.ClH/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10;/h1-4,12H,5-7H2;1H
InChIKeyLLMXGJFAJZQRED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine Hydrochloride (CAS 113411-62-4): A Privileged Tricyclic Scaffold for Allosteric PAK4 and HDAC Inhibitor Development


1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine hydrochloride (CAS 113411-62-4) is a heterocyclic organic compound featuring a fused tricyclic ring system that combines a tetrahydropyridine ring with a benzofuran moiety [1]. This hydrochloride salt serves as a critical synthetic intermediate and privileged structural scaffold in medicinal chemistry, specifically enabling the design of non-ATP competitive allosteric inhibitors of p21-activated kinase 4 (PAK4) and histone deacetylase (HDAC) enzymes for oncology applications [1][2]. The compound is commercially supplied as a research-grade building block with typical purities of 95–97% .

Why 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine Hydrochloride Cannot Be Replaced by Common Tricyclic Scaffold Alternatives


The tetrahydrobenzofuro[2,3-c]pyridine scaffold occupies a unique chemical space that cannot be functionally replicated by superficially similar tricyclic systems such as tetrahydro-β-carbolines, tetrahydroisoquinolines, or even its regioisomer tetrahydrobenzofuro[3,2-c]pyridine [1][2]. The specific [2,3-c] ring fusion topology dictates the spatial orientation of the tetrahydropyridine nitrogen and the benzofuran oxygen, which is critical for engaging the allosteric pocket of PAK4 in a non-ATP competitive manner — a binding mode that ATP-competitive quinazoline or pyrimidine scaffolds cannot achieve [1]. Furthermore, the [3,2-c] regioisomer directs biological activity toward α2-adrenoceptor antagonism rather than kinase or HDAC inhibition, demonstrating that even a single atom change in the ring fusion pattern profoundly alters target engagement [2][3].

Quantitative Differentiation Evidence for 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine Hydrochloride-Derived Compounds vs. Closest Comparator Molecules


Anti-Proliferative Potency in PAK4-Overexpressing Cancer Cells: Scaffold Derivative Compound 13 vs. Clinical Candidate KPT-9274 (Compound 4)

In a direct head-to-head comparison within the same study, the tetrahydrobenzofuro[2,3-c]pyridine-bearing compound 13 demonstrated anti-proliferative activity comparable to the clinical-stage PAK4 inhibitor KPT-9274 (compound 4) in MIA PaCa-2 pancreatic cancer and U-2 OS osteosarcoma cell lines, both of which overexpress PAK4 [1]. Critically, the unsubstituted scaffold derivative (compound 6) retained low-micromolar potency, confirming that the core scaffold itself contributes meaningfully to target engagement before optimization [1].

PAK4 inhibitor pancreatic cancer anti-proliferative activity

Allosteric Non-ATP Competitive Binding Mode vs. ATP-Competitive Quinazoline-Based PAK4 Inhibitors

Compound 13, bearing the tetrahydrobenzofuro[2,3-c]pyridine scaffold, was experimentally confirmed to bind PAK4 in a non-ATP competitive manner via SPR and cellular thermal shift assays, distinguishing it from ATP-competitive PAK4 inhibitors such as the quinazoline-based compound 9d (PAK4 enzymatic IC50 = 0.033 μM, ATP-binding site) [1][2]. ATP-competitive inhibitors face inherent challenges including competition with high intracellular ATP concentrations (~1–5 mM) and off-target activity across the kinome due to conserved ATP-binding pockets [1].

allosteric inhibitor PAK4 non-ATP competitive kinase selectivity

Intra-PAK Family Selectivity: Tetrahydrobenzofuro[2,3-c]pyridine-Derived PAK4 Inhibitors vs. PAK1-Selective Allosteric Inhibitor IPA-3

The tetrahydrobenzofuro[2,3-c]pyridine scaffold yields inhibitors that target group II PAKs (PAK4–6). In contrast, IPA-3, a well-characterized allosteric PAK inhibitor, selectively inhibits group I PAKs (PAK1 IC50 = 2.5 μM) and shows no inhibition of group II PAKs (PAK4–6) at concentrations up to 10 μM [1]. Furthermore, the PAK4 paper demonstrated that compound 13 showed high kinome selectivity with S(10) score of 0.01 at 1 μM against a panel of 403 kinases, indicating minimal off-target kinase engagement [1]. This intra-family selectivity is critical because pan-PAK inhibition (PAK1 + PAK4) has been associated with narrow therapeutic windows [1].

PAK4 selectivity PAK1 IPA-3 kinase profiling

Pharmacokinetic Differentiation: Controlled Systemic Exposure of Scaffold-Derived Compound 13 vs. Excessive Accumulation of KPT-9274 in Rat PK Studies

Head-to-head rat pharmacokinetic evaluation in the same study revealed that compound 13, bearing the tetrahydrobenzofuro[2,3-c]pyridine scaffold, exhibited substantially lower and more controlled plasma exposure compared to KPT-9274 (compound 4). Specifically, KPT-9274 showed extraordinarily high plasma exposure (AUClast = 94,401 h·ng/mL i.v.; 55,493 h·ng/mL p.o.) and near-zero clearance (CL_obs = 0.169 mL/min/kg), which the authors flagged as a potential safety concern due to excessive in vivo accumulation [1]. In contrast, compound 13 achieved moderate plasma exposure (AUClast = 4,070 h·ng/mL i.v.; 1,590 h·ng/mL p.o.) with a clearance rate (CL_obs = 4.06 mL/min/kg) that is 24-fold higher than KPT-9274, suggesting a more favorable safety and washout profile [1].

pharmacokinetics plasma exposure drug clearance safety margin

Dual-Target Scaffold Versatility: Integrated PAK4 Allosteric and HDAC Inhibitory Activity from a Single Tricyclic Core

The 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine scaffold uniquely supports two mechanistically distinct oncology target classes. Independent optimization campaigns from this common core yielded compound 13 as a potent PAK4 allosteric inhibitor (MIA PaCa-2 IC50 = 0.38 μM) [1] and compound 12k as a potent HDAC inhibitor with an IC50 of 30 nM against Bel-7402 hepatocellular carcinoma cells and 76% tumor growth inhibition in xenograft models at 20 mg/kg p.o. [2]. This dual-target versatility is not observed with comparator scaffolds: quinazoline-based PAK4 inhibitors (e.g., compound 9d) show no reported HDAC activity, while classical benzamide or hydroxamate HDAC inhibitors lack PAK4 allosteric activity [1][2][3].

privileged scaffold PAK4 HDAC inhibitor dual pharmacology

High-Value Research and Procurement Applications for 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine Hydrochloride (CAS 113411-62-4)


Discovery of Next-Generation Allosteric PAK4 Inhibitors with Improved Safety Margins

Medicinal chemistry teams pursuing PAK4-targeted oncology programs should prioritize this building block to generate non-ATP competitive allosteric inhibitors. As demonstrated by compound 13, derivatives from this scaffold achieve sub-micromolar cellular potency (IC50 0.38–0.50 μM) comparable to the clinical candidate KPT-9274 while exhibiting 24-fold higher plasma clearance (CL_obs 4.06 vs. 0.169 mL/min/kg) and a favorable hERG safety profile (IC50 >40 μM), addressing the accumulation-related safety concerns identified with KPT-9274 [1]. The scaffold's allosteric mechanism further offers differentiation from ATP-competitive quinazoline-based PAK4 programs [1].

Parallel Lead Optimization for Dual PAK4/HDAC Inhibitor Programs from a Single Synthetic Intermediate

Organizations with portfolios spanning kinase and epigenetic targets can leverage this single building block to support two independent lead optimization campaigns. The core scaffold has been validated in peer-reviewed studies for both PAK4 allosteric inhibition (compound 13) and HDAC inhibition (compound 12k, Bel-7402 IC50 = 30 nM, 76% xenograft TGI at 20 mg/kg) [1][2]. This dual utility reduces procurement costs and simplifies supply chain logistics compared to maintaining separate building block inventories for each target class.

Scaffold-Hopping and Privileged Structure-Based Library Design for Kinase Selectivity Profiling

The tetrahydrobenzofuro[2,3-c]pyridine core represents a novel tricyclic chemotype that is structurally distinct from common kinase inhibitor scaffolds (quinazolines, pyrimidines, indolinones). Its demonstrated kinome selectivity (compound 13 S(10) score = 0.01 at 1 μM across 403 kinases) makes it an attractive starting point for building focused compound libraries aimed at identifying selective PAK4 or broader group II PAK chemical probes [1]. The hydrochloride salt's commercial availability at 95–97% purity facilitates rapid library enumeration through amide coupling or N-alkylation at the tetrahydropyridine nitrogen.

Academic and CRO Synthesis of Patent-Protected Benzofuro[2,3-c]pyridine Derivatives for CNS and Oncology Indications

The patent literature describes 2-[(4-piperidyl)-methyl]benzofuro[2,3-c]pyridine derivatives with therapeutic applications, where 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine serves as the key synthetic intermediate (compound III) via acylation or tosylation reactions [3]. Contract research organizations (CROs) and academic labs engaged in custom synthesis of benzofuropyridine-based CNS or oncology agents can procure the hydrochloride salt as an off-the-shelf starting material, bypassing the multi-step synthesis of the tricyclic core from 3,4-dihydrobenzofuro[2,3-c]pyridine and sodium borohydride reduction [3].

Quote Request

Request a Quote for 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.